Estradiol-dinicate
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Overview
Description
Estradiol-dinicate is a synthetic estrogen compound derived from estradiol, a naturally occurring estrogen hormone. Estradiol is the most potent form of estrogen in mammals and plays a crucial role in the regulation of the female reproductive system, as well as in the development of secondary sexual characteristics. This compound is used in various medical applications, including hormone replacement therapy and contraceptive formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of estradiol-dinicate typically involves the esterification of estradiol with dinicate acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its suitability for medical use.
Chemical Reactions Analysis
Types of Reactions: Estradiol-dinicate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form estrone-dinicate, a less potent estrogen.
Reduction: Reduction of this compound can yield estradiol, the parent compound.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Estrone-dinicate
Reduction: Estradiol
Substitution: Various substituted estradiol derivatives
Scientific Research Applications
Estradiol-dinicate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Employed in hormone replacement therapy to alleviate symptoms of menopause and in contraceptive formulations to prevent pregnancy.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.
Mechanism of Action
Estradiol-dinicate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences known as estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism.
Comparison with Similar Compounds
- Estradiol valerate
- Estradiol cypionate
- Estrone-dinicate
- Ethinyl estradiol
Estradiol-dinicate’s unique ester group and its resulting pharmacological properties make it a valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C30H30N2O4 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H30N2O4/c1-30-13-12-24-23-9-7-22(35-28(33)20-4-2-14-31-17-20)16-19(23)6-8-25(24)26(30)10-11-27(30)36-29(34)21-5-3-15-32-18-21/h2-5,7,9,14-18,24-27H,6,8,10-13H2,1H3/t24-,25-,26+,27+,30+/m1/s1 |
InChI Key |
OMYYNMAXTHDLFS-KACYJRNJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CN=CC=C6 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CN=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CN=CC=C6 |
Origin of Product |
United States |
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